molecular formula C23H26N4O5S B2664088 methyl 2-[(5-{[(3,5-dimethoxyphenyl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 689747-00-0

methyl 2-[(5-{[(3,5-dimethoxyphenyl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2664088
CAS No.: 689747-00-0
M. Wt: 470.54
InChI Key: IIUOQEXNOUAAMG-UHFFFAOYSA-N
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Description

Methyl 2-[(5-{[(3,5-dimethoxyphenyl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (CAS: 689747-00-0) is a 1,2,4-triazole derivative characterized by a sulfanylacetate ester moiety and two key substituents: a 3,5-dimethoxyphenyl formamido group at position 5 and a 2,5-dimethylphenyl group at position 4 of the triazole ring .

Properties

IUPAC Name

methyl 2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-14-6-7-15(2)19(8-14)27-20(25-26-23(27)33-13-21(28)32-5)12-24-22(29)16-9-17(30-3)11-18(10-16)31-4/h6-11H,12-13H2,1-5H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUOQEXNOUAAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)OC)CNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5-{[(3,5-dimethoxyphenyl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the sulfanyl group and the aromatic substituents. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiols. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-{[(3,5-dimethoxyphenyl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring and aromatic substituents can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 2-[(5-{[(3,5-dimethoxyphenyl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-[(5-{[(3,5-dimethoxyphenyl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The triazole ring and aromatic substituents can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanyl group may also play a role in modulating the compound’s activity by forming reversible or irreversible bonds with target molecules.

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness lies in its 1,2,4-triazole core, which distinguishes it from other heterocyclic systems. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Functional Groups Molecular Weight
Target Compound 1,2,4-Triazole 3,5-Dimethoxyphenyl formamido; 2,5-dimethylphenyl; sulfanylacetate ester Amide, ester, sulfide ~495.5 g/mol
Di-substituted 1,2,4-triazol-5-ones () 1,2,4-Triazol-5-one Azomethinephenyl isophtalates; morpholine derivatives Ketone, ester, azomethine ~600–700 g/mol
Methyl 2-(4-((4-((Cyclohexylmethyl)amino)-6-((4-fluorobenzyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)acetate () 1,3,5-Triazine Fluorobenzyl; cyclohexylmethyl; phenylacetate ester Amine, ester ~479.0 g/mol
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () Pyrazole-thiazole hybrid Fluorophenyl groups; triazole Amide, aromatic ~500–550 g/mol

Key Observations :

  • Core Heterocycle: The 1,2,4-triazole core in the target compound offers distinct electronic and steric properties compared to 1,3,5-triazines () or pyrazole-thiazole hybrids (). Triazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance bioavailability .
  • Substituent Effects : The 3,5-dimethoxy groups on the phenyl ring likely improve solubility compared to fluorophenyl or lipophilic cyclohexylmethyl groups in other compounds . The sulfanylacetate ester may confer hydrolytic instability, contrasting with the more stable amide or ketone groups in analogs .
Physicochemical Properties
Property Target Compound Triazol-5-ones () Triazine Derivative ()
LogP ~3.5 (predicted) ~2.8–3.2 ~4.1
Water Solubility Moderate (ester hydrolysis) Low (crystalline) Low (semisolid)
Thermal Stability High (aromatic stacking) Moderate (ketone decomposition) High (triazine stability)

Biological Activity

Methyl 2-[(5-{[(3,5-dimethoxyphenyl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that falls under the category of triazole derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its significant role in various biological processes. The presence of the sulfanyl group and the methoxy-substituted phenyl moieties contributes to its potential biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate varying degrees of activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for such compounds often fall within a range that suggests potential utility in treating infections caused by resistant organisms .

Anticancer Activity

Triazole derivatives have also been studied for their anticancer effects. In vitro assays have demonstrated that certain triazole compounds can inhibit the growth of cancer cell lines. For example, compounds similar to this compound have been reported to exhibit cytotoxicity against various cancer cell lines with IC50 values indicating effective concentrations .

The biological activity of triazole derivatives is often attributed to their ability to interfere with cellular processes. This includes inhibition of enzyme activity essential for cell division and proliferation in pathogens and cancer cells. Molecular docking studies suggest that these compounds can effectively bind to target proteins, disrupting their function .

1. Antifungal Activity Study

A study evaluated the antifungal properties of a series of triazole derivatives, including those structurally related to this compound. The results indicated significant inhibition against several phytopathogenic fungi with varying MIC values depending on the specific derivative tested .

2. Anticancer Efficacy

Another research effort focused on the anticancer efficacy of similar triazole compounds against colon carcinoma HCT-116 cell lines. The study reported IC50 values as low as 6.2 μM for certain derivatives, highlighting their potential as chemotherapeutic agents .

Data Tables

Activity Compound IC50 (μM) Target
AntifungalTriazole Derivative A10Fungal Cell Growth
AnticancerMethyl 2-[(5-{...})6.2HCT-116 Colon Carcinoma
AntibacterialTriazole Derivative B15Bacterial Strain X

Q & A

Q. What are the standard synthetic routes for methyl 2-[(5-{[(3,5-dimethoxyphenyl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, and what analytical techniques validate its purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and protection/deprotection strategies. For example, triazole derivatives are often synthesized via cyclization of thiosemicarbazides or by reacting trichlorotriazine intermediates with substituted phenols/amines (as seen in analogous triazine-based syntheses) . Characterization :
  • NMR (¹H/¹³C) confirms structural integrity.
  • HPLC (≥98% purity) and mass spectrometry (e.g., ESI-MS) validate molecular weight.
  • Melting point analysis ensures consistency with literature values.
    Table 1 : Example Analytical Data
ParameterMethodTypical Result
PurityHPLC≥98%
Molecular WeightESI-MS[Calculated] vs. Observed
Structural Confirmation¹H NMRPeaks aligned with predicted shifts

Q. How is the bioactivity of this compound initially screened in academic settings?

  • Methodological Answer : Initial bioactivity screening employs in vitro assays targeting specific enzymes or receptors (e.g., kinase inhibition, antimicrobial activity). Dose-response curves (IC₅₀/EC₅₀) are generated using serial dilutions. For example, enzyme inhibition assays utilize spectrophotometric detection of substrate conversion rates . Key Steps :
  • Positive/negative controls to validate assay conditions.
  • Triplicate runs to assess reproducibility.
  • Statistical analysis (e.g., ANOVA) to confirm significance .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound, particularly when scaling reactions?

  • Methodological Answer : Yield optimization employs Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst loading). For instance, fractional factorial designs isolate critical factors. A split-plot experimental framework (as used in agricultural chemistry studies) efficiently manages nested variables . Case Study :
  • Catalyst Screening : Pd/C vs. CuI in coupling steps.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) vs. ethers.
    Table 2 : Yield Optimization Under Different Conditions
ConditionCatalystSolventYield (%)
80°C, 12 hrsPd/CDMF62
100°C, 6 hrsCuIDMSO78

Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?

  • Methodological Answer : Long-term environmental studies, such as Project INCHEMBIOL, evaluate:
  • Abiotic transformations : Hydrolysis/photolysis rates under varying pH/UV conditions.
  • Biotic degradation : Microbial consortium assays (e.g., OECD 301B).
  • Bioaccumulation : LogP measurements and trophic transfer modeling .
    Key Metrics :
  • Half-life (t₁/₂) in soil/water.
  • EC₅₀ for model organisms (e.g., Daphnia magna).

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer : Contradictions arise from variability in assay conditions (e.g., cell lines, solvent carriers). Resolve via:
  • Meta-analysis : Pool data from multiple studies, adjusting for confounding variables.
  • Standardization : Adopt OECD/ISO protocols for reproducibility.
  • Mechanistic Studies : Use knock-out models or isotopic labeling to isolate pathways .

Methodological Frameworks

  • Experimental Design : Use randomized block designs with split-split plots for multivariate analysis (e.g., trellis systems in agricultural chemistry) .
  • Data Analysis : Apply inferential statistics (e.g., t-tests, regression) and software tools (R, Python) for modeling .

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